

structural elucidation of C26H16ClF3N2O4 using NMR and mass spec

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Compound of Interest

Compound Name: C26H16ClF3N2O4

Cat. No.: B12631343

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Structural Elucidation of C26H16ClF3N2O4: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides an in-depth, hypothetical case study on the structural elucidation of a novel heterocyclic compound, **C26H16CIF3N2O4**, designated as Compound-X. The process outlined herein integrates high-resolution mass spectrometry (HRMS) with a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments to derive the final chemical structure.

Introduction

The determination of a new chemical entity's structure is a cornerstone of chemical and pharmaceutical research. The molecular formula **C26H16CIF3N2O4**, with a degree of unsaturation of 19, suggests a complex polycyclic aromatic system, typical of many modern drug candidates. The presence of chlorine, a trifluoromethyl group, and multiple heteroatoms (nitrogen and oxygen) points towards a synthetically designed molecule likely intended for biological activity. This guide details a systematic approach to elucidating the structure of such a complex molecule.

Integrated Elucidation Workflow



The structural elucidation process follows a logical progression from determining the molecular formula to establishing the complete connectivity and stereochemistry of the molecule.

Figure 1: Overall workflow for structural elucidation.

Mass Spectrometry (MS) Analysis

High-resolution mass spectrometry provides the molecular formula and key fragmentation data, offering the first pieces of the structural puzzle.

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis yielded the exact mass of the molecular ion, which is used to confirm the molecular formula.

Parameter	Observed Value	Calculated Value (C26H16CIF3N2O4)	Mass Error (ppm)
[M+H]+	553.0725	553.0728	-0.54
Isotopic Peak [M+H+2] ⁺	Approx. 33% of [M+H]+	Expected for one CI atom	-

The data confirms the molecular formula **C26H16CIF3N2O4**. The characteristic isotopic pattern for a single chlorine atom was observed.

Tandem Mass Spectrometry (MS/MS)

Collision-induced dissociation (CID) of the parent ion [M+H]⁺ produced several significant fragment ions.



m/z (Observed)	Proposed Formula	Description of Neutral Loss
412.0799	C20H12CIN2O3+	Loss of C6H4CF3 (trifluoromethylphenyl group)
384.0851	C19H12CINO3+	Loss of CONH (from amide cleavage)
280.0343	C17H9CINO+	Loss of C7H4F3N2O (trifluoromethylphenyl amide)
139.0091	C7H4CIO ⁺	4-chlorobenzoyl cation
111.0012	C6H4CI+	4-chlorophenyl cation

The fragmentation pattern suggests the presence of distinct 4-chlorophenyl and N-(4-trifluoromethyl)phenyl substructures linked via amide or ester bonds.

Figure 2: Proposed MS/MS fragmentation pathway for Compound-X.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed connectivity of a molecule. For this analysis, a complete set of 1D and 2D NMR experiments were performed. The proposed structure based on this data is 2-(4-chlorophenyl)-8-hydroxy-7-methoxy-N-(4-(trifluoromethyl)phenyl)furo[3,2-c]quinoline-4-carboxamide.

1D NMR Data

¹H NMR (500 MHz, DMSO-d₆)



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment (Proposed)
10.85	s	1H	-OH (H-O-C8)
10.50	S	1H	-NH (Amide)
8.50	d (J=8.5 Hz)	2H	H-2', H-6'
8.15	d (J=8.5 Hz)	2H	H-3", H-5"
7.90	d (J=8.5 Hz)	2H	H-2", H-6"
7.75	d (J=8.5 Hz)	2H	H-3', H-5'
7.60	S	1H	H-5 (Furoquinoline)
7.45	S	1H	H-9 (Furoquinoline)
7.20	s	1H	H-3 (Furoquinoline)

| 4.05 | s | 3H | -OCH₃ |

 ^{13}C NMR (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)	Assignment (Proposed)	
164.5	C=O (Amide)	
155.0 - 120.0	Aromatic & Heteroaromatic Carbons	
125.7 (q, J=272 Hz)	-CF₃	

| 56.5 | -OCH₃ |

¹⁹F NMR (470 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Assignment (Proposed)
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| -61.5 | s | -CF₃ |



2D NMR Data Interpretation

- COSY (¹H-¹H Correlation): The COSY spectrum revealed two distinct AA'BB' spin systems, corresponding to the 1,4-disubstituted chlorophenyl and trifluoromethylphenyl rings. Specifically, correlations were seen between 8.50/7.75 ppm and 8.15/7.90 ppm. No other significant spin systems were observed, indicating the remaining protons are isolated singlets or part of separate, non-coupled systems.[1]
- HSQC (¹H-¹³C One-Bond Correlation): The HSQC spectrum correlated each proton signal to its directly attached carbon, confirming the assignments of protonated aromatic carbons and the methoxy group.
- HMBC (¹H-¹³C Long-Range Correlation): The HMBC spectrum was critical for assembling the molecular fragments. Key correlations established the overall structure.[2][3]

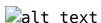
Figure 3: Key HMBC correlations confirming fragment connectivity.

Key HMBC Insights:

- The amide proton (10.50 ppm) showed a correlation to the amide carbonyl carbon (164.5 ppm) and to the quaternary carbon of the trifluoromethylphenyl ring, confirming the N-(4-(trifluoromethyl)phenyl)acetamide moiety.
- The protons of the chlorophenyl ring (8.50 ppm) showed correlations to the C-2 carbon of the furoquinoline core, establishing its position.
- The H-5 proton (7.60 ppm) of the furoquinoline core showed a correlation to the C-4 carbon, which is part of the amide linkage, thus connecting the core to the amide group.

Final Structure

Based on the comprehensive analysis of all spectroscopic data, the structure of Compound-X was determined to be 2-(4-chlorophenyl)-8-hydroxy-7-methoxy-N-(4-(trifluoromethyl)phenyl)furo[3,2-c]quinoline-4-carboxamide.



(Note: An image of the final chemical structure would be placed here in a full whitepaper.)



Experimental Protocols Mass Spectrometry

- Instrumentation: Agilent 6545 Q-TOF LC/MS system with a dual AJS ESI source.
- Ionization Mode: Positive ion electrospray (ESI+).
- Sample Preparation: The sample was dissolved in methanol to a concentration of 1 mg/mL and further diluted to 1 μ g/mL with 50:50 acetonitrile:water containing 0.1% formic acid.
- Acquisition Parameters:
 - Capillary Voltage: 3500 V
 - Fragmentor Voltage: 175 V
 - Gas Temperature: 325 °C
 - Mass Range: 100-1000 m/z
 - Acquisition Rate: 2 spectra/s
- MS/MS: For fragmentation analysis, the parent ion was isolated in the quadrupole and subjected to collision-induced dissociation (CID) with nitrogen gas, with collision energy ramped from 10 to 40 eV.

NMR Spectroscopy

- Instrumentation: Bruker Avance III HD 500 MHz spectrometer equipped with a cryoprobe.
- Sample Preparation: Approximately 10 mg of the compound was dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- ¹H NMR:
 - Pulse Program: zg30
 - Number of Scans: 16







Spectral Width: 20 ppm

Acquisition Time: 3.28 s

13C NMR:

Pulse Program: zgpg30 (proton decoupled)

Number of Scans: 1024

Spectral Width: 240 ppm

• 19F NMR:

Pulse Program: zg30

Number of Scans: 64

Spectral Width: 200 ppm

- 2D NMR (COSY, HSQC, HMBC):
 - Standard Bruker pulse programs (cosygpqf, hsqcedetgpsisp2.2, hmbcgplpndqf) were used.
 - Data were acquired with 2048 points in the direct dimension (F2) and 256 increments in the indirect dimension (F1). The number of scans per increment was varied from 2
 (COSY) to 8 (HSQC) and 16 (HMBC) to achieve adequate signal-to-noise.[1][2][3]

Disclaimer: This document is a hypothetical guide for educational purposes. The compound, data, and structure are illustrative of the elucidation process.

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